molecular formula C6H11BrF2 B2400441 1-Bromo-3,3-difluoro-2,2-dimethylbutane CAS No. 2004503-94-8

1-Bromo-3,3-difluoro-2,2-dimethylbutane

Cat. No.: B2400441
CAS No.: 2004503-94-8
M. Wt: 201.055
InChI Key: RPCJELGXMQTSLU-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-2,2-dimethylbutane is an organic compound with the molecular formula C6H11BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone

Preparation Methods

The synthesis of 1-Bromo-3,3-difluoro-2,2-dimethylbutane typically involves halogenation reactions. One common method is the bromination of 3,3-difluoro-2,2-dimethylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .

Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate catalysts and specific reaction conditions to enhance the efficiency of the bromination process .

Chemical Reactions Analysis

1-Bromo-3,3-difluoro-2,2-dimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, this compound can also be involved in oxidation and reduction reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 3,3-difluoro-2,2-dimethylbutanol .

Scientific Research Applications

1-Bromo-3,3-difluoro-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals and biologically active molecules.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3,3-difluoro-2,2-dimethylbutane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting the overall reaction pathway .

Molecular targets and pathways involved in its action are primarily related to its role as a halogenated alkane. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can impact the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

1-Bromo-3,3-difluoro-2,2-dimethylbutane can be compared with other halogenated alkanes, such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on a butane backbone, providing distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-3,3-difluoro-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCJELGXMQTSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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